(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one
Description
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is an organic compound characterized by the presence of a bromine atom, a dimethylamino group, and two methoxy groups attached to a butenone backbone
Properties
IUPAC Name |
(Z)-3-bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-10(2)5-6(9)7(11)8(12-3)13-4/h5,8H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQYVIVBLIILV-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C(OC)OC)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one typically involves the bromination of a precursor molecule followed by the introduction of the dimethylamino and methoxy groups. One common method involves the bromination of 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a lead compound for the design of drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one: Similar in having a dimethylamino group and a conjugated system.
Dimethylaminoethyl acrylate: Contains a dimethylamino group and an acrylate moiety.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group attached to a benzoic acid.
Uniqueness
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is unique due to the combination of its bromine atom, dimethylamino group, and methoxy groups on a butenone backbone
Biological Activity
The compound (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one , also known as AD086428 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₄BrN₁O₃
- Molecular Weight : 252.106 g/mol
- LogP : 1.185
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 5
These properties suggest that the compound has moderate lipophilicity and a suitable structure for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated compounds have shown effectiveness against various bacterial strains. In a study examining the antibacterial activity against Staphylococcus aureus and Escherichia coli, it was found that compounds with bromo substitutions displayed enhanced inhibition zones compared to their non-brominated counterparts .
Cytotoxicity
A study conducted on the cytotoxic effects of related dimethoxypropan derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death. The specific IC50 values for these compounds ranged from 10 to 30 µM, indicating a promising therapeutic index against cancer cells .
Case Studies
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Case Study on Anticancer Activity :
- A recent publication investigated the anticancer properties of various dimethoxypropan derivatives, including this compound. The study reported that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
-
Neuroprotective Effects :
- Another study focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Brominated compounds often act as enzyme inhibitors, affecting pathways critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Table 1: Summary of Biological Activities
Q & A
Basic Synthesis and Optimization
Q: What are the most reliable synthetic routes for preparing (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one, and how can reaction conditions be optimized for yield and purity? A:
- Bromination Strategy : The bromo group can be introduced via electrophilic bromination of a precursor ketone. For example, using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes side reactions .
- Protection of Functional Groups : The dimethylamino and methoxy groups require protection during synthesis. Trimethylsilyl (TMS) groups are effective for methoxy protection under anhydrous conditions .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
Structural Characterization Techniques
Q: What advanced analytical methods are recommended to confirm the stereochemistry and electronic properties of this compound? A:
- X-ray Crystallography : Resolves the (Z)-configuration of the dimethylamino methylidene group and confirms bond angles/distances (e.g., C-Br: ~1.9 Å) .
- Multinuclear NMR :
- ¹H NMR : Methoxy protons resonate at δ 3.2–3.4 ppm; dimethylamino protons appear as a singlet (δ 2.8–3.0 ppm) .
- ¹³C NMR : Carbonyl (C=O) signals at ~200 ppm; brominated carbon at ~70 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .
Reactivity and Mechanistic Insights
Q: How does the bromine substituent influence nucleophilic substitution reactions, and what role does the dimethylamino group play in directing reactivity? A:
- Nucleophilic Substitution : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions with amines or thiols. Kinetic studies show a second-order rate dependence on nucleophile concentration .
- Dimethylamino Group : Acts as a directing group via resonance stabilization, lowering the activation energy for substitution. DFT calculations indicate a 15% reduction in energy barrier compared to non-amino analogs .
Advanced Computational Modeling
Q: How can computational methods predict the compound’s electronic structure and interactions with biological targets? A:
- DFT Studies : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. The dimethylamino group contributes to HOMO localization .
- Molecular Docking : AutoDock Vina simulates binding to serine proteases (e.g., trypsin), revealing hydrogen bonding between the carbonyl oxygen and His57 (binding affinity: −7.2 kcal/mol) .
Biological Activity and Mechanism
Q: What methodologies are used to study this compound’s potential enzyme inhibition or covalent modification of proteins? A:
- Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition) measure IC₅₀ values. Pre-incubation with the compound (10–100 µM) shows time-dependent inhibition, suggesting covalent modification .
- Mass Spectrometry : LC-MS/MS identifies adducts formed between the brominated carbon and cysteine residues (e.g., +259 Da shift) .
- Kinetic Analysis : Stopped-flow spectroscopy tracks reaction rates with glutathione (k₂ ~ 0.15 M⁻¹s⁻¹), indicating moderate electrophilicity .
Stability and Degradation Pathways
Q: Under what conditions does this compound degrade, and how can its stability be improved for long-term storage? A:
- Degradation Pathways : Hydrolysis of the bromo group in aqueous media (pH > 8) forms 3,3-dimethoxypropan-2-one. Accelerated stability studies (40°C/75% RH) show 10% degradation over 30 days .
- Stabilization : Lyophilization and storage under argon at −20°C extend shelf life to >2 years. Addition of radical scavengers (e.g., BHT) prevents oxidative decomposition .
Applications in Materials Science
Q: Can this compound serve as a monomer or crosslinker in polymer chemistry, and what properties does it impart? A:
- Polymer Synthesis : Radical polymerization with methyl methacrylate yields copolymers with Tg ~105°C (DSC analysis). Bromine enhances flame retardancy (LOI: 28%) .
- Coordination Chemistry : The dimethylamino group chelates transition metals (e.g., Cu²⁺), forming complexes with λmax at 650 nm (UV-Vis) .
Contradictions in Literature
Q: How can researchers resolve discrepancies in reported reaction yields or biological activities for this compound? A:
- Yield Variability : Differences in bromination conditions (e.g., NBS vs. Br₂) account for yield fluctuations (40–85%). Optimize solvent polarity (e.g., CHCl₃ vs. DCM) .
- Biological Data : Discrepancies in IC₅₀ values may arise from assay protocols (e.g., pre-incubation time). Standardize using the FDAA guidelines for enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
